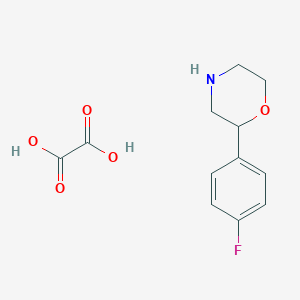

2-(4-Fluorophenyl)morpholine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

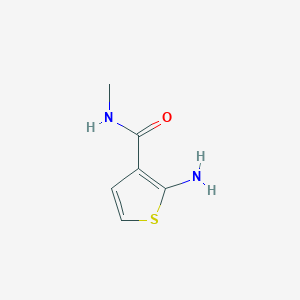

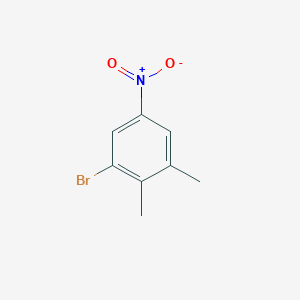

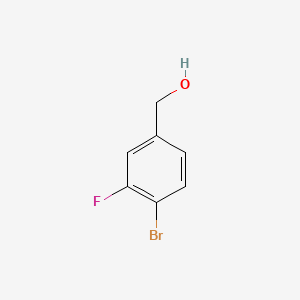

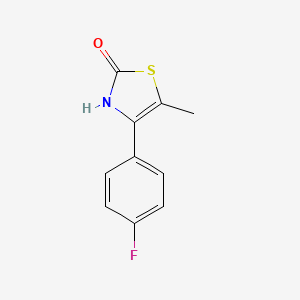

The synthesis of various morpholine derivatives with a fluorophenyl group has been extensively studied. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of this biologically active molecule . Similarly, the Schiff base oligomer of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol was synthesized via oxidative polycondensation, using air O2 and NaOCl as oxidants in an alkaline medium . Another compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Additionally, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole was described, showcasing the synthesis of a morpholinomethyl derivative . Lastly, 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization in a nonproton polar solvent, followed by acidification .

Molecular Structure Analysis

The molecular structures of these compounds were determined using various analytical techniques. Single-crystal X-ray diffraction studies revealed that the synthesized compounds often crystallize in the monoclinic system with specific space groups and lattice parameters . For example, the compound with the morpholinosulfonyl group exists in the monoclinic P21/c space group , while another compound crystallized in the monoclinic system with space group P21/n . Hirshfeld surface analysis and molecular docking studies have also been used to study intermolecular interactions and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various studies. The oligomer-metal complex compounds synthesized from the reactions of the Schiff base oligomer with different metal ions showed varying conductivity values, indicating the potential for these compounds in electronic applications . The molecular docking studies of the synthesized compounds against hepatitis B virus and InhA protein suggest that these compounds could serve as potential inhibitors, demonstrating their chemical reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods and thermal analysis. Techniques such as NMR, FT-IR, UV–vis, and elemental analysis were employed to characterize the structure of the oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol . The thermal degradation of these compounds and their oligomer-metal complex compounds was also studied, providing insights into their stability and potential applications . Conductivity measurements indicated that doping with iodine increased the conductivity of the oligomer and its metal complexes .

Applications De Recherche Scientifique

Sorption of Phenoxy Herbicides

Phenoxy herbicides, including compounds structurally related to "2-(4-Fluorophenyl)morpholine oxalate," have been studied for their sorption characteristics to various substrates, such as soil and minerals. These studies highlight the relevance of such compounds in environmental science, particularly in understanding their behavior in soil environments and their potential impacts on ecosystems. The sorption behavior is influenced by soil parameters such as pH, organic carbon content, and iron oxides, emphasizing the importance of these compounds in environmental remediation research (Werner, Garratt, & Pigott, 2012).

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including those structurally related to "2-(4-Fluorophenyl)morpholine oxalate," possess a wide spectrum of pharmacological activities. These activities span across various therapeutic areas, highlighting the compound's potential in drug development and pharmaceutical research. The review of morpholine and pyrans derivatives underscores their significance in designing novel therapeutic agents with diverse pharmacological profiles (Asif & Imran, 2019).

Polymer-Supported Synthesis of Heterocycles

The use of polymer-supported synthesis techniques for creating heterocycles, including morpholine scaffolds, represents a significant area of research with applications in material science and medicinal chemistry. These methodologies offer efficient routes for the synthesis of complex organic compounds, including potential drug candidates and materials with unique properties (Králová, Ručilová, & Soural, 2018).

Transition Metal Oxalates as Energy Storage Materials

While not directly related to "2-(4-Fluorophenyl)morpholine oxalate," research on transition metal oxalates as energy storage materials illuminates the broader context of oxalate compounds in energy-related applications. These materials show promise in various energy storage devices, underscoring the potential of structurally related oxalate compounds in renewable energy technologies (Yeoh, Armer, & Lowe, 2018).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)morpholine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACMOZTXUUXHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)morpholine oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)